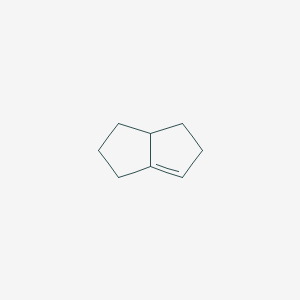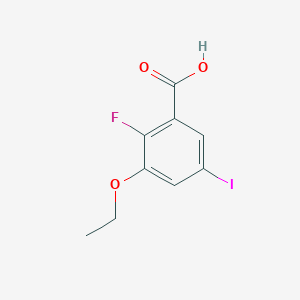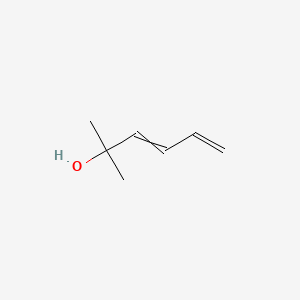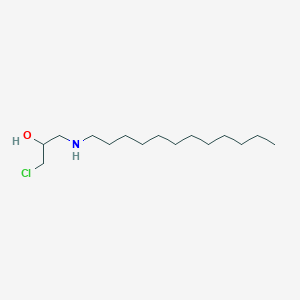
zinc;2H-thiophen-2-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;2H-thiophen-2-ide;bromide: is a compound that combines zinc, thiophene, and bromide Thiophene is a five-membered ring containing sulfur, and it is known for its aromatic properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;2H-thiophen-2-ide;bromide typically involves the reaction of thiophene with zinc and bromide sources. One common method is the metallation of thiophene using a zinc reagent, followed by the introduction of bromide. This can be achieved through various organometallic reactions, such as the use of zinc bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale organometallic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
化学反応の分析
Types of Reactions: Zinc;2H-thiophen-2-ide;bromide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: The bromide can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry: Zinc;2H-thiophen-2-ide;bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of complex thiophene derivatives.
Biology: In biological research, thiophene derivatives are studied for their potential pharmacological properties, including anticancer and antimicrobial activities.
Medicine: Thiophene-based compounds are explored for their use in drug development, particularly as anti-inflammatory and analgesic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of zinc;2H-thiophen-2-ide;bromide involves its ability to participate in various chemical reactions due to the presence of the reactive thiophene ring and the zinc-bromide moiety. The thiophene ring can undergo electrophilic aromatic substitution, while the zinc-bromide component can facilitate nucleophilic substitution reactions. These properties make it a versatile reagent in organic synthesis.
類似化合物との比較
2-Thienylzinc bromide: Another thiophene-based zinc compound with similar reactivity.
Thiophene-2-carboxaldehyde: A thiophene derivative used in organic synthesis.
Thiophene-2-boronic acid: Utilized in Suzuki coupling reactions.
Uniqueness: Zinc;2H-thiophen-2-ide;bromide is unique due to its combination of zinc and bromide with the thiophene ring, providing distinct reactivity patterns that are not observed in other thiophene derivatives. This makes it particularly valuable in specific synthetic applications where both nucleophilic and electrophilic reactivity are required.
特性
分子式 |
C4H3BrSZn |
|---|---|
分子量 |
228.4 g/mol |
IUPAC名 |
zinc;2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
InChIキー |
KRDONBTWAGIZME-UHFFFAOYSA-M |
正規SMILES |
C1=CS[C-]=C1.[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




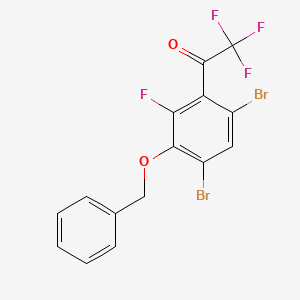
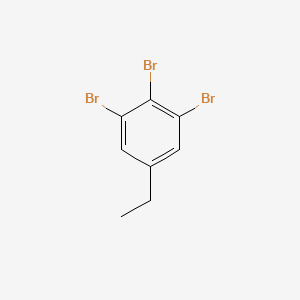
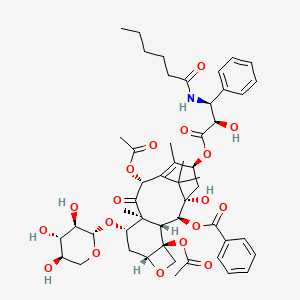
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)


![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
